molecular formula C11H9NO3S B12617810 3-Methoxy-2-(4-nitrophenyl)thiophene CAS No. 919792-39-5

3-Methoxy-2-(4-nitrophenyl)thiophene

Katalognummer: B12617810
CAS-Nummer: 919792-39-5
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: BKMAYKUREDFONH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2-(4-nitrophenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This specific compound is characterized by the presence of a methoxy group at the third position and a nitrophenyl group at the second position of the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4-nitrophenyl)thiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also common in industrial settings to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-(4-nitrophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2-(4-nitrophenyl)thiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-(4-nitrophenyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the methoxy and nitrophenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-3-(4-nitrophenyl)thiophene
  • 3-Methoxy-2-(3-nitrophenyl)thiophene
  • 2-Methoxy-3-(3-nitrophenyl)thiophene

Uniqueness

3-Methoxy-2-(4-nitrophenyl)thiophene is unique due to the specific positioning of the methoxy and nitrophenyl groups on the thiophene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the electronic and steric effects of the substituents can influence its reactivity and interactions with molecular targets .

Eigenschaften

CAS-Nummer

919792-39-5

Molekularformel

C11H9NO3S

Molekulargewicht

235.26 g/mol

IUPAC-Name

3-methoxy-2-(4-nitrophenyl)thiophene

InChI

InChI=1S/C11H9NO3S/c1-15-10-6-7-16-11(10)8-2-4-9(5-3-8)12(13)14/h2-7H,1H3

InChI-Schlüssel

BKMAYKUREDFONH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(SC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.